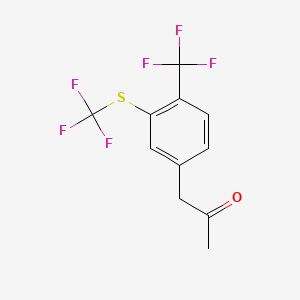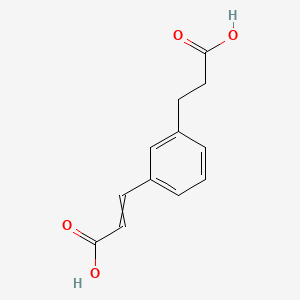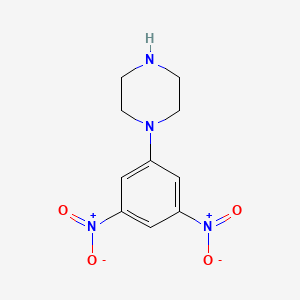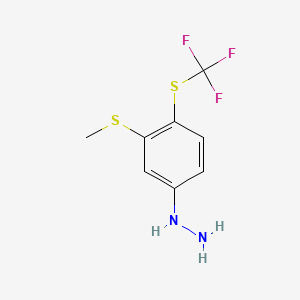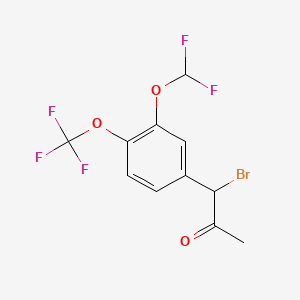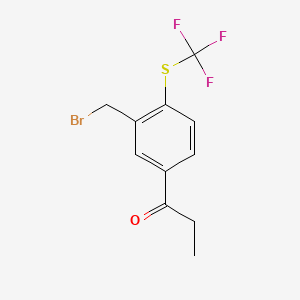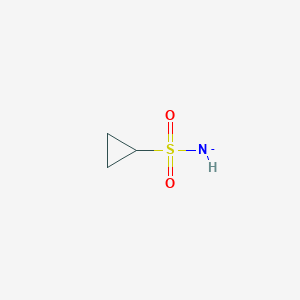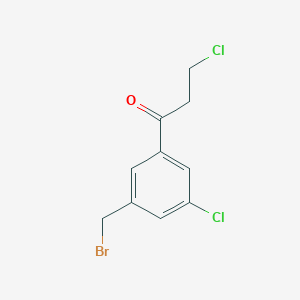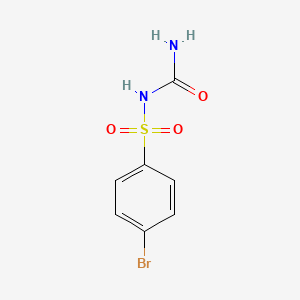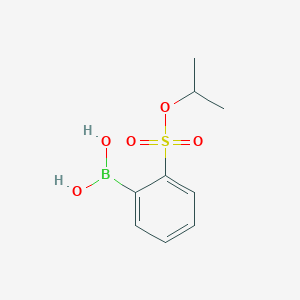
(2-(Isopropoxysulfonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Isopropoxysulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxysulfonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropoxysulfonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with isopropoxysulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Isopropoxysulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The isopropoxysulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isopropoxysulfonyl group.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(2-(Isopropoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(Isopropoxysulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophilic groups, making it a valuable tool for enzyme inhibition studies. The isopropoxysulfonyl group enhances the compound’s solubility and stability, facilitating its use in various biological and chemical applications.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the isopropoxysulfonyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of an isopropoxysulfonyl group, leading to different reactivity and applications.
(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the isopropoxysulfonyl group in (2-(Isopropoxysulfonyl)phenyl)boronic acid imparts unique properties, such as enhanced solubility and stability, which are not observed in its analogs. This makes it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H13BO5S |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
(2-propan-2-yloxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
InChI-Schlüssel |
XVNAYEAZFBHADI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1S(=O)(=O)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




